molecular formula C14H10N2O5S B12915159 5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione CAS No. 91517-75-8

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12915159
CAS No.: 91517-75-8
M. Wt: 318.31 g/mol
InChI Key: KCINQILOFODTIY-UHFFFAOYSA-N
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Description

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an amino group, a phenylsulfonyl group, and an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isoindole-Dione Core: The isoindole-dione core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The phenylsulfonyl group can be reduced to form the corresponding thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The amino group and phenylsulfonyl group can interact with biological molecules, leading to various effects. For example, the compound may inhibit certain enzymes or interact with DNA, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methoxybenzenesulfonic acid: Similar structure but with a methoxy group instead of the isoindole-dione core.

    2-Amino-5-sulfobenzoic acid: Contains a sulfonic acid group instead of the phenylsulfonyl group.

Uniqueness

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione is unique due to its combination of an isoindole-dione core with an amino group and a phenylsulfonyl group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

CAS No.

91517-75-8

Molecular Formula

C14H10N2O5S

Molecular Weight

318.31 g/mol

IUPAC Name

(5-amino-1,3-dioxoisoindol-2-yl) benzenesulfonate

InChI

InChI=1S/C14H10N2O5S/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)21-22(19,20)10-4-2-1-3-5-10/h1-8H,15H2

InChI Key

KCINQILOFODTIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=C(C2=O)C=C(C=C3)N

Origin of Product

United States

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